Studies have shown that GHRP-6 can accelerate wound closure in animal models. One study using rats demonstrated that GHRP-6 administration significantly improved wound healing rates compared to a placebo solution ]. This effect was observed as early as 24 hours after the initial administration.
GHRP-6 may also help prevent the formation of hypertrophic scars, which are raised and thickened scars. A study investigating its effects on keloid scars (another type of abnormal scar) found that while GHRP-6 couldn't reverse existing scars, it did prevent the development of new hypertrophic scars ]. The study suggests GHRP-6 may work through various pathways impacting factors like lipid metabolism and cell differentiation.
Growth hormone releasing peptide is a synthetic peptide that stimulates the secretion of growth hormone from the pituitary gland. It belongs to a class of compounds known as growth hormone releasing peptides, which are designed to mimic the action of endogenous growth hormone secretagogues. These peptides do not share structural homology with the natural growth hormone releasing hormone, indicating that they act through different mechanisms and receptors in the body. The first of these peptides, GHRP-6, was developed in the early 1980s and has since led to the synthesis of several other variants, including GHRP-1, GHRP-2, and hexarelin .
GHRP-6 stimulates growth hormone release by activating the ghrelin receptor in the hypothalamus []. This triggers a signaling cascade that leads to increased production and secretion of growth hormone from the pituitary gland []. However, the specific details of this pathway are not fully understood [].
GHRP-6 is still under investigation, and its long-term safety profile is not fully established. Some studies suggest potential side effects like increased appetite, water retention, and changes in blood sugar levels []. GHRP-6 is also not approved for any medical use and should not be used without consulting a medical professional due to unknown safety risks.
The primary chemical reaction involving growth hormone releasing peptide is its binding to specific receptors in the hypothalamus and pituitary gland. This interaction triggers a cascade of intracellular signaling events that lead to the release of growth hormone. The mechanism by which these peptides exert their effects involves modulation of somatostatinergic activity and possibly interaction with unknown hypothalamic factors .
Growth hormone releasing peptides typically exhibit a dose-dependent response where increasing concentrations lead to greater stimulation of growth hormone secretion. Their effects can be observed through various administration routes, including intravenous, subcutaneous, and oral .
Growth hormone releasing peptide has been shown to have significant biological activity, primarily through its ability to stimulate the release of growth hormone. This action is mediated by specific receptors known as growth hormone secretagogue receptors, which are distinct from those for endogenous growth hormone releasing hormone. The biological effects include:
In addition to its role in stimulating growth hormone release, research indicates that growth hormone releasing peptide may also have cytoprotective properties, potentially offering benefits in conditions like myocardial ischemia and heart failure .
The synthesis of growth hormone releasing peptides involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain. For example, GHRP-6 is synthesized using a sequence that includes specific D-amino acids to enhance stability and bioactivity. The final product is typically purified using high-performance liquid chromatography to ensure high purity levels (greater than 97%) before use in research or clinical applications .
Growth hormone releasing peptides have several applications in both clinical and research settings:
Studies have shown that growth hormone releasing peptides interact with various receptors beyond just those involved in growth hormone secretion. For example:
Several compounds share similarities with growth hormone releasing peptide but differ in structure or mechanism of action:
GHRPs are characterized by short peptide chains containing 4–7 amino acids, with strategic incorporation of D-isomer residues to enhance receptor specificity and metabolic stability. The canonical sequences of prominent GHRPs are as follows:
Key structural features include:
Hexapeptides (6 residues) and heptapeptides (7 residues) exhibit divergent pharmacokinetic and receptor-binding properties:
Hexarelin’s heptapeptide structure incorporates a D-2-methyltryptophan residue, which sterically hinders peptidase access to the cleavage site between positions 2–3. This modification increases plasma stability by 2.5-fold compared to GHRP-6.
D-amino acids confer three critical advantages:
The development of growth hormone releasing peptides represents a fascinating journey through modern endocrinology and pharmaceutical chemistry. The story began in 1982 when Cyril Bowers and colleagues made their seminal discovery of synthetic peptides capable of stimulating growth hormone release [1] [2]. These researchers, working with chemical analogs of enkephalin amide, observed that certain modifications to these opioid-related peptides could elicit growth hormone-releasing activity when applied to pituitary cell cultures [1] [2].
The historical context of this discovery is particularly significant when considered alongside the broader timeline of growth hormone research. Human growth hormone was first isolated from pituitary glands in 1956 by both Li and Papkoff in California, and Raben in Massachusetts [3]. However, the biochemical structure of growth hormone remained elusive until 1972, setting the stage for subsequent molecular interventions [3]. The growth hormone gene was successfully cloned for the first time in 1979, opening possibilities for recombinant production [3].
The field faced a critical juncture in 1985 when the United States Food and Drug Administration suspended the distribution of human pituitary-derived growth hormone due to reports of Creutzfeldt-Jakob Disease in patients who had received the treatment [3]. This crisis accelerated the approval and adoption of recombinant human growth hormone, while simultaneously highlighting the need for alternative therapeutic approaches [3].
The first synthetic growth hormone releasing peptide, Growth Hormone Releasing Peptide-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂), emerged as the initial member of this new class of compounds [2]. This hexapeptide demonstrated dose-related growth hormone release both in vitro and in vivo, establishing the foundation for an entirely new therapeutic paradigm [2]. The development process involved systematic chemical modifications based on theoretical conformational energy calculations and computer modeling, representing an early example of rational drug design in peptide chemistry [1].
The evolutionary pathway from met-enkephalin to potent growth hormone secretagogues involved progressive structural modifications that enhanced both potency and selectivity. Initial peptides showed weak growth hormone-releasing ability, but further chemical modifications led to the development of more potent compounds including Growth Hormone Releasing Peptide-2, hexarelin, and other related sequences [1]. These modifications typically involved the incorporation of unnatural D-amino acids and specific sequence modifications that enhanced resistance to proteolytic degradation while maintaining biological activity [2].
The mechanism of action of these synthetic peptides remained mysterious for over a decade after their initial discovery. The breakthrough came in 1996 with the identification of the growth hormone secretagogue receptor through expression cloning [4]. This discovery revealed that these synthetic compounds were acting through a previously unknown G protein-coupled receptor expressed predominantly in brain, pituitary gland, and pancreas [4]. The final piece of this reverse pharmacology puzzle was completed in 1999 with the discovery of ghrelin as the natural endogenous ligand for this receptor [1].
The transition from peptidyl to nonpeptidyl growth hormone secretagogues marked a pivotal advancement in the field, driven primarily by the limitations inherent in peptide-based therapeutics. The first major breakthrough in this area was the identification of L-692,429, a substituted benzolactam derivative that demonstrated specific growth hormone secretagogue activity [5] [6]. This compound, with the chemical structure N-(2,3,4,5-tetrahydro-2-oxo-1-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl}-1H-1-benzazepin-3(R)-yl)-butanamide, represented the first nonpeptidyl molecule capable of mimicking the action of Growth Hormone Releasing Peptide-6 [5] [6].
The discovery of L-692,429 employed a reverse pharmacology approach, where functional screening was used to identify active compounds in the absence of known receptor structure [6]. This compound demonstrated remarkable specificity for growth hormone release, with an effective dose producing 50% of maximal response of 60 nanomolar in rat pituitary cell cultures [7]. Importantly, L-692,429 was shown to synergize with the natural growth hormone secretagogue growth hormone-releasing hormone and act through an alternative signal transduction pathway, confirming its distinct mechanism of action [5] [6].
The structure-activity relationship studies conducted with L-692,429 revealed several critical design principles for nonpeptidyl growth hormone secretagogues. The benzolactam core structure proved essential for activity, while modifications to the tetrazole-containing side chain could modulate potency and selectivity [6]. Studies with peptidyl and nonpeptidyl antagonists confirmed that L-692,429 functioned as a mimic of Growth Hormone Releasing Peptide-6, validating the peptidomimetic approach [6].
Building upon the success of L-692,429, pharmaceutical researchers developed more advanced nonpeptidyl compounds with improved pharmacological properties. The most successful of these efforts resulted in MK-0677 (ibutamoren), a spiroindoline compound that represents a significant advancement in oral growth hormone secretagogue therapy [8] [9]. MK-0677 demonstrated exceptional potency, with an effective concentration producing 50% of maximal response of 1.3 nanomolar in rat pituitary cells, making it approximately 46-fold more potent than L-692,429 [10].
The design strategy for MK-0677 involved systematic optimization of the nonpeptidyl scaffold to achieve optimal pharmacokinetic properties while maintaining high receptor affinity and selectivity. The compound exhibits remarkable oral bioavailability of approximately 90%, a dramatic improvement over peptidyl secretagogues which typically show bioavailability of less than 1% [9]. The long biological half-life of 24 hours enables once-daily oral administration, addressing a major limitation of earlier peptide-based approaches [9].
The molecular architecture of MK-0677 incorporates several key design elements that contribute to its superior pharmacological profile. The spiroindoline core provides a rigid framework that positions pharmacophoric groups in the optimal three-dimensional arrangement for receptor interaction [8]. The incorporation of specific functional groups enables the compound to engage with the same binding site as peptidyl secretagogues while avoiding the structural liabilities associated with peptide bonds [8].
Comparative studies have demonstrated that MK-0677 produces sustained increases in growth hormone and insulin-like growth factor-1 levels that are maintained throughout the treatment period [11]. Unlike peptidyl secretagogues that require injection, MK-0677 can be administered orally while maintaining consistent pharmacological activity [11]. Clinical studies have shown that the compound can reverse diet-induced negative nitrogen balance, suggesting potential therapeutic applications in catabolic conditions [11].
Another notable nonpeptidyl secretagogue, capromorelin, represents a related spiroindoline derivative with distinct pharmacological characteristics [12]. While sharing structural similarities with MK-0677, capromorelin exhibits a shorter half-life of approximately 4.1 hours and oral bioavailability of 30% in beagle dogs [13]. Clinical trials with capromorelin have demonstrated efficacy in improving body composition and physical function in older adults, although the studies were terminated early due to predetermined treatment effect criteria [12].
Structure-activity relationship studies have been fundamental to understanding the molecular requirements for growth hormone secretagogue activity and optimizing these compounds for enhanced bioavailability. The systematic investigation of peptidyl growth hormone releasing peptides has revealed critical structural elements that govern both receptor binding affinity and resistance to enzymatic degradation [14] [15].
The core sequence Ala-Trp-(D-Phe)-Lys has emerged as the minimal structural framework essential for growth hormone secretagogue receptor 1a interaction [14] [15]. Comprehensive receptor binding studies using radiocompetitive assays against the natural ligand ghrelin have identified specific amino acid positions that are crucial for maintaining biological activity [14]. Position-specific modifications have provided detailed insights into the structural requirements at each location within the peptide sequence [14].
The N-terminal histidine residue has been identified as absolutely essential for receptor binding, with complete loss of activity observed upon its removal [14] [15]. This amino acid appears to form critical hydrogen bonding interactions with the receptor binding site, and no suitable replacement has been identified that maintains full biological activity [14]. The importance of this residue extends beyond simple binding affinity, as it also influences the conformational stability of the entire peptide structure [14].
Position 2, typically occupied by D-tryptophan, represents another critical structural element where stereochemistry plays a decisive role [14] [15]. The D-configuration is essential for optimal activity, with L-tryptophan substitution resulting in significantly reduced potency [14]. This stereochemical requirement appears to be related to the specific three-dimensional orientation needed for productive receptor engagement [14]. The aromatic nature of tryptophan is also important, as non-aromatic substitutions at this position lead to substantial activity loss [14].
The third position, commonly occupied by alanine, demonstrates more flexibility in terms of structural modifications [14] [15]. Small residues are generally preferred at this position, and conservative substitutions can maintain activity levels comparable to the native sequence [14]. However, bulky or charged residues at this position typically result in reduced potency, suggesting steric constraints in the receptor binding pocket [14].
Position 4 requires an aromatic residue for optimal activity, with both tryptophan and D-phenylalanine proving effective [14] [15]. The aromatic character appears to be essential rather than the specific identity of the aromatic amino acid, suggesting that π-π stacking interactions or hydrophobic contacts are important for receptor binding [14]. Non-aromatic substitutions at this position result in dramatic activity loss [14].
The fifth position, typically D-phenylalanine, again demonstrates the importance of stereochemistry in growth hormone secretagogue activity [14] [15]. The D-configuration enhances potency compared to the L-form, similar to the pattern observed at position 2 [14]. This suggests that these D-amino acids may be positioning the peptide in a specific bioactive conformation that is not achieved with natural L-amino acids [14].
C-terminal amidation has proven to be important for both activity and metabolic stability [14] [15]. The free acid form shows reduced activity compared to the amidated version, likely due to both altered receptor binding and increased susceptibility to carboxypeptidase degradation [14]. The amide group may also contribute to favorable pharmacokinetic properties by reducing renal clearance [14].
Studies with ghrelin have revealed that acylation modifications can dramatically enhance potency [16]. The octanoyl modification at serine-3 in ghrelin produces approximately a 10-fold increase in potency compared to the des-acyl form [16]. This acylation appears to be essential for receptor activation rather than binding, as des-acyl ghrelin can bind to the receptor but fails to produce significant functional response [16]. The minimal sequence necessary for activation encompasses the first 4-5 residues of ghrelin, with the Gly-Ser-Ser(n-octanoyl)-Phe segment constituting the active core required for agonist potency [16].
Bioavailability optimization has focused on several key modifications that enhance metabolic stability while maintaining receptor activity. The incorporation of D-amino acids at strategic positions provides resistance to peptidase degradation without compromising biological activity [14]. N-terminal modifications, including acetylation or other protecting groups, can prevent aminopeptidase attack while maintaining receptor recognition [17].
Backbone modifications have been explored as a means of enhancing oral bioavailability. These include the replacement of peptide bonds with isosteric alternatives such as reduced amide bonds, thiomethylene linkages, or other non-hydrolyzable connections [17]. While these modifications can improve metabolic stability, they often come at the cost of reduced receptor affinity, requiring careful optimization to achieve an acceptable balance [17].
Cyclization strategies have been investigated as a method for conformationally constraining growth hormone releasing peptides while simultaneously improving their resistance to enzymatic degradation [18]. Both head-to-tail cyclization and side-chain to side-chain cyclization through disulfide bonds or other linkages have been explored [18]. These modifications can enhance metabolic stability and sometimes improve receptor selectivity, although they may also reduce receptor affinity if the cyclization disrupts the bioactive conformation [18].
The development of orally bioavailable growth hormone secretagogues faces numerous formidable challenges that have required innovative pharmaceutical solutions. The primary obstacles include enzymatic degradation in the gastrointestinal tract, poor membrane permeability, extensive first-pass metabolism, limited solubility, and rapid systemic clearance [17] [18]. Each of these barriers represents a significant hurdle that must be overcome to achieve therapeutically relevant systemic exposure following oral administration.
Enzymatic degradation represents perhaps the most significant challenge for peptidyl growth hormone secretagogues [17] [18]. The gastrointestinal tract contains numerous proteolytic enzymes, including pepsin in the stomach, trypsin and chymotrypsin in the small intestine, and various peptidases throughout the digestive system [17]. These enzymes rapidly cleave peptide bonds, leading to the destruction of bioactive peptides before they can reach systemic circulation [17]. Studies have shown that unmodified growth hormone releasing peptides exhibit extremely poor oral bioavailability, often less than 0.1%, primarily due to this enzymatic degradation [19].
Several strategies have been developed to address enzymatic degradation. The incorporation of D-amino acids at specific positions provides resistance to peptidase attack while maintaining biological activity [14]. Protease inhibitor co-administration has been investigated, with compounds such as aprotinin, camostat mesylate, and soybean trypsin inhibitor showing promise in improving peptide bioavailability [17]. However, these approaches often suffer from their own limitations, including potential toxicity and the need for large quantities of inhibitor relative to the therapeutic peptide [17].
Poor membrane permeability presents another major obstacle to oral peptide delivery [17] [18]. Peptides typically exhibit poor transcellular transport due to their hydrophilic nature and inability to effectively partition into lipid membranes [17]. The paracellular route through tight junctions is generally not available for molecules larger than approximately 600 daltons, excluding most therapeutic peptides [17]. Permeation enhancers such as sodium caprate, sodium deoxycholate, and various fatty acids have been employed to temporarily open tight junctions or enhance membrane permeability [17].
Advanced delivery systems have been developed to address permeability limitations. Liposomal formulations using tetraether lipids have demonstrated remarkable improvements in oral bioavailability for growth hormone [19]. These extremely stable liposomes, based on archaeal membrane lipids, showed increased bioavailability by factors of 25-30 for octreotide and 360 for human growth hormone compared to free peptide administration [19]. The incorporation of these liposomes into a gel matrix created a solid dosage form stable for up to one year [19].
First-pass metabolism through the liver represents an additional barrier that can significantly reduce the systemic availability of orally administered growth hormone secretagogues [20]. Enteric coating strategies have been developed to protect peptides from gastric degradation while ensuring release in the more favorable environment of the small intestine [20]. Sustained-release formulations can help maintain therapeutic levels while minimizing peak concentrations that might trigger enhanced clearance mechanisms [20].
The development of nonpeptidyl secretagogues such as MK-0677 has largely addressed many of these oral bioavailability challenges [8] [9]. With approximately 90% oral bioavailability and a 24-hour half-life, MK-0677 represents a significant advancement over peptidyl approaches [9]. However, even these advanced compounds face certain limitations in terms of tissue distribution and access to specific compartments such as the central nervous system [21].
Blood-brain barrier penetration presents a particularly complex challenge for growth hormone secretagogues intended to act centrally [22] [23]. The blood-brain barrier represents a highly selective barrier that restricts the passage of most therapeutic compounds into the central nervous system [22]. This selectivity is maintained through tight junctions between endothelial cells, efflux pumps, and enzymatic barriers that effectively exclude most circulating molecules from brain tissue [22].
Several innovative approaches have been developed to enhance blood-brain barrier penetration of peptide therapeutics [22] [23] [24]. Blood-brain barrier shuttle peptides represent one promising strategy, where therapeutic peptides are conjugated to specialized transport sequences that facilitate transcytosis across the barrier [22]. These shuttle peptides typically target specific transporters such as the transferrin receptor, glucose transporter, or other receptor-mediated transport systems [24].
The transferrin receptor has emerged as a particularly attractive target for blood-brain barrier delivery [24]. Cystine-dense peptides that bind to the transferrin receptor have been developed with high affinity and demonstrated ability to accumulate in the central nervous system at approximately 25% of blood levels [24]. These peptides can deliver attached therapeutic cargoes across the blood-brain barrier at levels capable of producing biological effects in brain tissue [24].
Claudin-5-binding peptides represent another innovative approach to blood-brain barrier modulation [25]. These peptides can temporarily open paracellular spaces between endothelial cells, allowing enhanced penetration of co-administered therapeutics [25]. The f1-C5C2 peptide has shown the ability to reduce transendothelial electrical resistance by approximately 40%, indicating partial opening of tight junctions [25]. This approach allows for controlled and reversible modulation of blood-brain barrier permeability [25].
Recent advances in combinatorial phage display technology have enabled the identification of novel brain-penetrating peptides with superior transport properties [23]. Peptides identified through iterative selection against blood-brain barrier models have demonstrated efficient shuttling across both the vascular barrier and the extracellular matrix of brain tissue [23]. These dual-function peptides address the multiple barriers that limit therapeutic access to brain parenchyma [23].
The clinical relevance of blood-brain barrier penetration for growth hormone secretagogues remains an area of active investigation [26]. While systemic effects on growth and metabolism are well-established, the potential for central nervous system effects including neuroprotection, cognitive enhancement, and modulation of feeding behavior may require enhanced brain penetration [26]. The development of brain-penetrant growth hormone secretagogues could open new therapeutic applications in neurodegenerative diseases and age-related cognitive decline [26].
Long-term administration studies with oral growth hormone secretagogues have revealed the phenomenon of desensitization, where prolonged treatment leads to reduced responsiveness [21]. This desensitization appears to be mediated by increased somatostatin expression in the hypothalamus and decreased somatostatin receptor expression in the pituitary [21]. Understanding and overcoming this adaptive response represents an ongoing challenge in the clinical development of growth hormone secretagogues [21].
"Cayman Chemical GW0742". Retrieved 31 Mar 2013.
Smith SA, Monteith GR, Robinson JA, Venkata NG, May FJ, Roberts-Thomson SJ (July 2004). "Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons". Journal of Neuroscience Research. 77 (2): 240–9. doi:10.1002/jnr.20153. PMID 15211590. S2CID 21295375.
Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, et al. (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.
Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745.
Wagner N, Jehl-Piétri C, Lopez P, Murdaca J, Giordano C, Schwartz C, et al. (July 2009). "Peroxisome proliferator-activated receptor beta stimulation induces rapid cardiac growth and angiogenesis via direct activation of calcineurin". Cardiovascular Research. 83 (1): 61–71. doi:10.1093/cvr/cvp106. PMID 19351742.
Nandhikonda P, Yasgar A, Baranowski AM, Sidhu PS, McCallum MM, Pawlak AJ, Teske K, Feleke B, Yuan NY, Kevin C, Bikle DD, Ayers SD, Webb P, Rai G, Simeonov A, Jadhav A, Maloney D, Arnold LA (June 2013). "Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor". Biochemistry. 52 (24): 4193–203. doi:10.1021/bi400321p. PMC 3724348. PMID 23713684.
Teske KA, Bogart JW, Arnold LA (February 2018). "Novel VDR antagonists based on the GW0742 scaffold". Bioorganic & Medicinal Chemistry Letters. 28 (3): 351–354. doi:10.1016/j.bmcl.2017.12.041. PMC 6008168. PMID 29287957.
Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607.
Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467.
Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259.
Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637.
Niu HS, Ku PM, Niu CS, Cheng JT, Lee KS (2015). "Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals". Drug Design, Development and Therapy. 9: 5625–32. doi:10.2147/DDDT.S95045. PMC 4610778. PMID 26508837.
Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990.
Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.